

Application Notes & Protocols:

Hydrometallurgical Leaching of Low-Grade Stibnite Ores

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Compound of Interest

Compound Name: STIBNITE

Cat. No.: B1171622

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These application notes provide researchers, scientists, and chemical processing professionals with a detailed overview of current hydrometallurgical methods for extracting antimony from low-grade **stibnite** (Sb_2S_3) ores. The protocols outlined below are based on established laboratory-scale experiments and are intended to serve as a comprehensive guide for process development and optimization.

Application Note 1: Alkaline Leaching of Stibnite

Alkaline leaching is a widely employed hydrometallurgical method for **stibnite**, particularly effective due to the amphoteric nature of antimony.[1] The process typically utilizes a solution of sodium hydroxide (NaOH) and sodium sulfide (Na_2S) to selectively dissolve **stibnite**, forming soluble thioantimonite and antimonite complexes.[2][3] This method is advantageous for its selectivity against other common sulfides like galena and sphalerite, although it can also dissolve minerals of arsenic, mercury, and tin.[2]

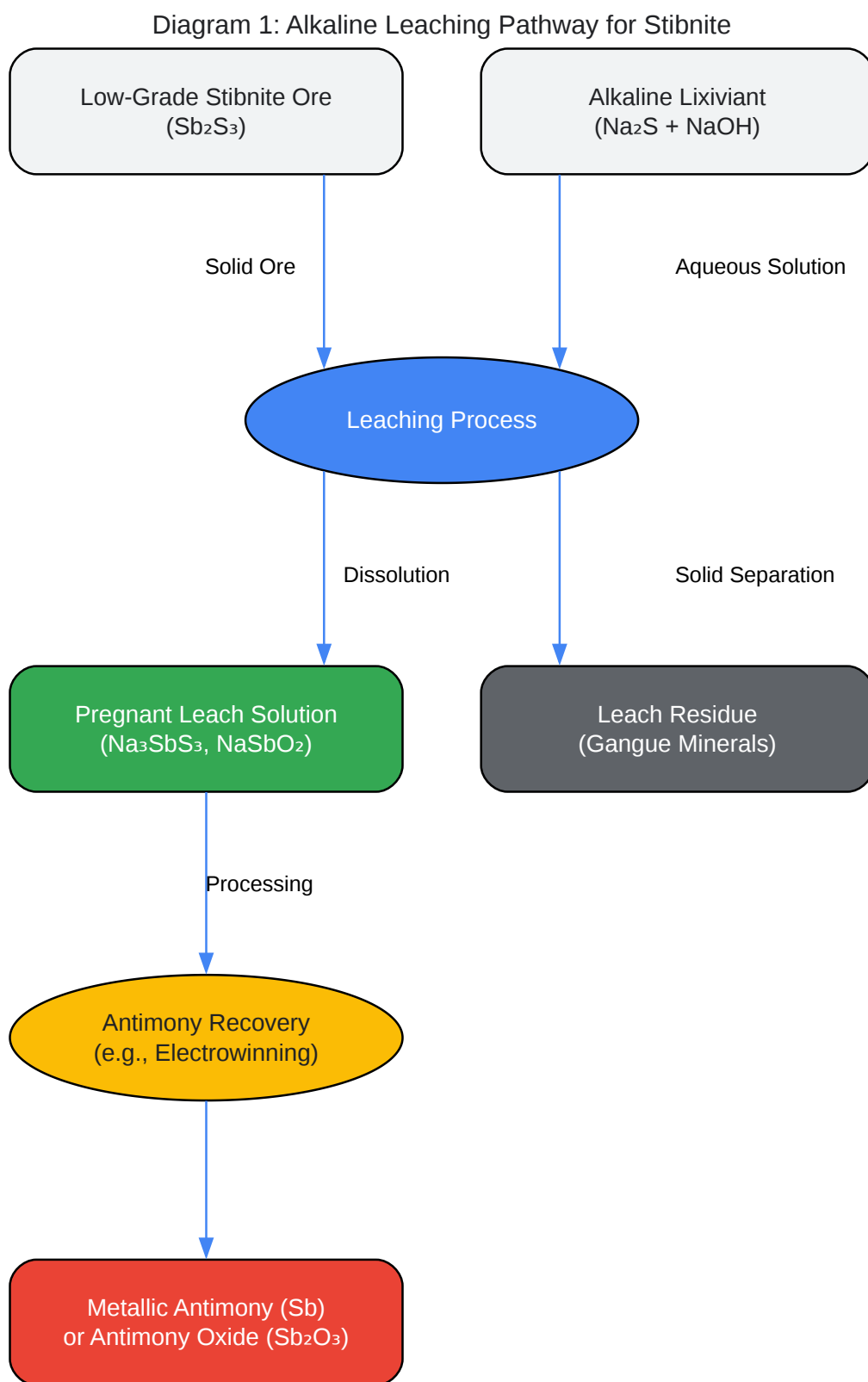
The primary leaching reaction in a mixed Na_2S - NaOH system is: $\text{Sb}_2\text{S}_3 + 3\text{Na}_2\text{S} \rightarrow 2\text{Na}_3\text{SbS}_3$ [2]

Sodium hydroxide is added primarily to suppress the hydrolysis of Na_2S and maintain a high pH.[2] However, NaOH also directly reacts with **stibnite**, contributing to the dissolution process.[2][3][4]

Key Process Parameters:

- **Reagent Concentration:** The concentrations of both NaOH and Na₂S are critical. Studies show that increasing their concentrations generally enhances antimony extraction, up to an optimal point beyond which the benefit diminishes.^[1]
- **Temperature:** Higher temperatures positively affect the rate of antimony dissolution.^{[1][5]} The apparent activation energy has been calculated in various studies, suggesting the process is controlled by a mix of chemical reaction and diffusion steps.^{[1][4][5][6]}
- **Stirring Rate:** Adequate agitation is crucial to ensure interaction between the lixiviant and ore particles and to remove the product layer from the particle surface. Extraction rates increase significantly with stirring, typically leveling off after an optimal speed (e.g., 200 rpm) is reached.^[1]
- **Particle Size:** A smaller initial particle size provides a larger surface area for the reaction, leading to a faster and more complete leaching process.^{[4][5]}

Chemical Pathway for Alkaline Leaching



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Caption: Diagram 1: Alkaline Leaching Pathway for **Stibnite**.

Quantitative Data: Alkaline Leaching of Stibnite

Leaching System	Reagent Conc. (mol/L)	Temp. (°C)	Time (min)	Stirring (rpm)	Sb Extraction (%)	Citation
NaOH + Na ₂ S	0.25 M NaOH + 0.25 M Na ₂ S	45	180	100	~100	[1]
NaOH	1.0 M	25	60	100	54.7	[1]
KOH	1.0 M	25	60	100	74.8	[1]
NaOH	1.0 M	Ambient	-	-	-	[4]
NaOH + Na ₂ S	1g Na ₂ S + 1g NaOH / g Sb ₂ S ₃	40	-	200	98-100	[3]
Na ₂ S + NaOH	50 g/L Na ₂ S + 20 g/L NaOH	50	-	-	96.64	[7]

Application Note 2: Acidic Leaching of Stibnite

Acidic leaching presents an alternative hydrometallurgical route for **stibnite**, particularly in the presence of an oxidizing agent.[8] Common lixiviants include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), often combined with oxidants like ferric chloride (FeCl₃), chlorine gas (Cl₂), or ozone.[1][8][9][10] Acidic systems can be effective for complex ores where alkaline leaching might not be suitable.

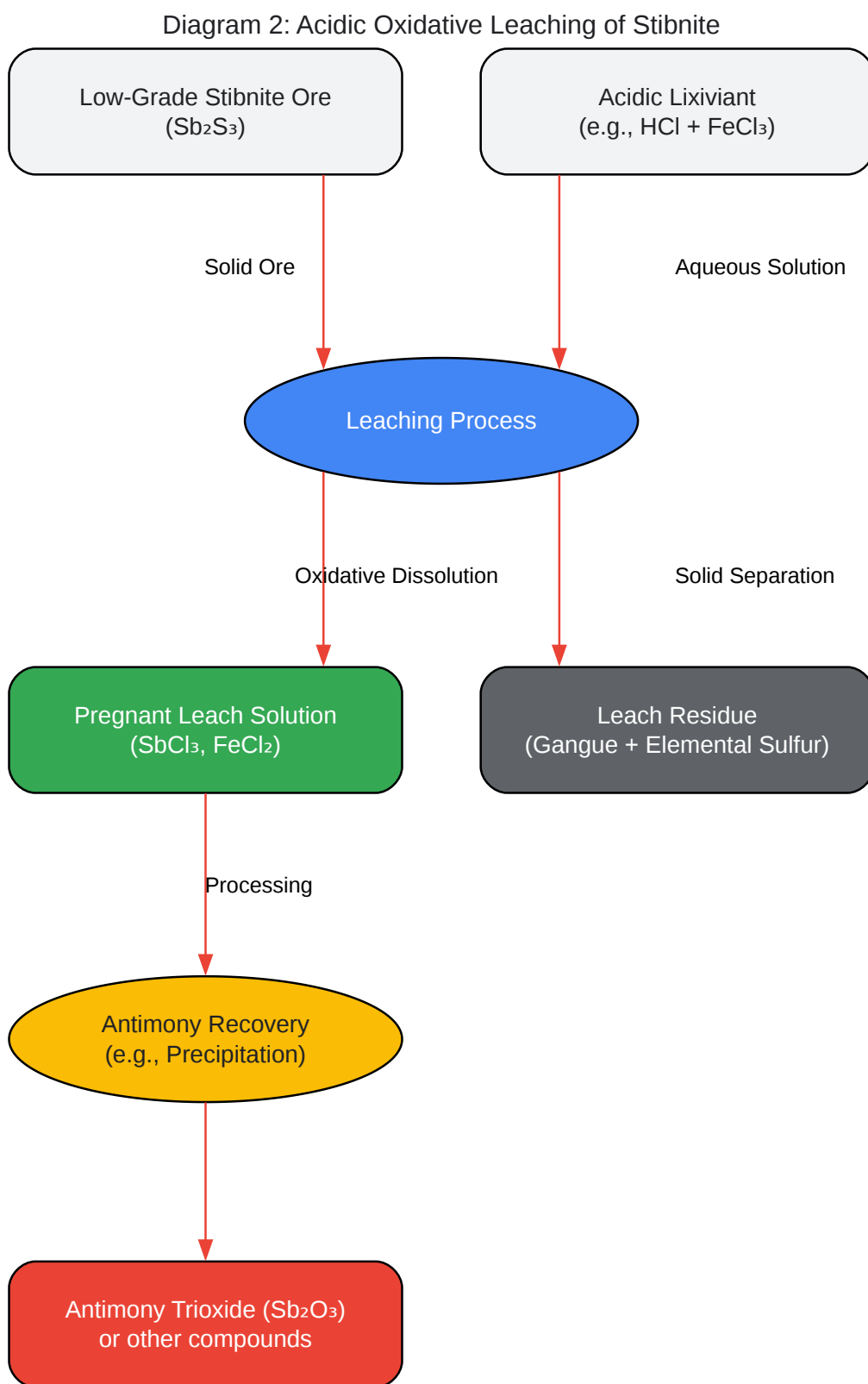
The use of ferric chloride in an acidic medium is a notable example, where FeCl₃ acts as an oxidant to break down the sulfide mineral structure: $\text{Sb}_2\text{S}_3 + 6\text{FeCl}_3 \rightarrow 2\text{SbCl}_3 + 6\text{FeCl}_2 + 3\text{S}^0$

This process dissolves antimony as antimony trichloride (SbCl₃) while converting elemental sulfur.[9]

Key Process Parameters:

- Acid Concentration: Higher acid concentrations generally lead to increased antimony extraction.[\[7\]](#)[\[10\]](#)
- Oxidant Presence and Concentration: The presence of an oxidant like Fe^{3+} is often crucial for achieving high extraction rates from the sulfide mineral.[\[9\]](#)[\[10\]](#)
- Temperature: As with alkaline systems, elevated temperatures typically enhance the kinetics of the leaching reaction.[\[10\]](#)
- Chloride Ions: In systems using H_2SO_4 , the addition of chloride ions (e.g., from NaCl) can improve **stibnite** dissolution by forming stable antimony-chloride complexes.[\[10\]](#)

Chemical Pathway for Acidic Oxidative Leaching



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Caption: Diagram 2: Acidic Oxidative Leaching of **Stibnite**.

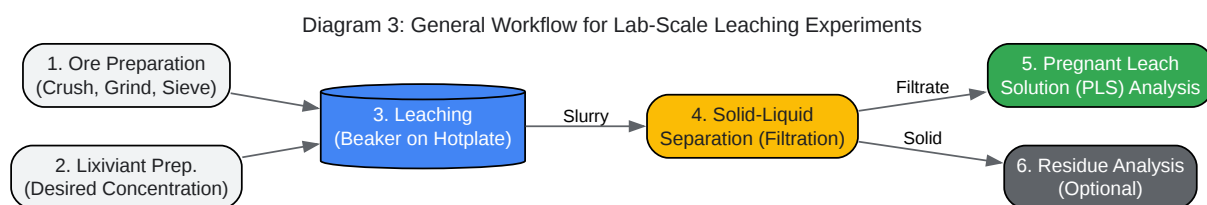
Quantitative Data: Acidic Leaching of Stibnite

Leaching System	Reagent Conc.	Temp. (°C)	Time (h)	S/L Ratio	Sb Extraction (%)	Citation
HCl	150 g/L HCl	85	2	1:5	99.5	[8]
H ₂ SO ₄ -NaCl-Fe ³⁺	0.8-3 M H ₂ SO ₄ , 0-3 M NaCl	-	-	-	-	[10]
HCl/H ₂ SO ₄ Mix	5 M	80	8	1:4	87	[11]
FeCl ₃ -HCl	-	-	-	-	>98	[12]
HCl	4 M	90	1	-	62	[7]

Protocols: Laboratory-Scale Stibnite Leaching

The following protocols provide a generalized methodology for conducting batch leaching experiments on low-grade **stibnite** ore.

General Experimental Workflow



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Caption: Diagram 3: General Workflow for Lab-Scale Leaching Experiments.

Protocol 1: Alkaline Leaching Experiment

1. Materials & Equipment:

- Low-grade **stibnite** ore, ground to a specific particle size (e.g., $<75\ \mu\text{m}$).
- Reagents: Sodium hydroxide (NaOH), Sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$), Deionized water.
- Equipment: 500 mL glass beaker, hot plate with magnetic stirrer and temperature control, thermometer, magnetic stir bar, filtration apparatus (e.g., vacuum filter with Büchner funnel), analytical instrument (AAS or ICP-OES).

2. Procedure:

- Ore Preparation: Ensure the **stibnite** ore sample is properly ground and sieved to the desired particle size fraction. Dry the sample before use.
- Lixiviant Preparation: Prepare 250 mL of the leaching solution. For a 0.25 M NaOH + 0.25 M Na_2S solution, dissolve the calculated amounts of NaOH and $\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$ in deionized water.
- Leaching:
 - Pour the 250 mL of lixiviant into the 500 mL beaker and place it on the hot plate stirrer.
 - Introduce the magnetic stir bar and begin stirring at a constant rate (e.g., 200 rpm).^[1]
 - Heat the solution to the target temperature (e.g., $45\ ^\circ\text{C}$) and allow it to stabilize.^[1]
 - Add a pre-weighed amount of **stibnite** ore (e.g., 5.0 g) to the solution to start the experiment.^[1]
 - Cover the beaker (e.g., with a watch glass) to minimize evaporation.
 - Maintain constant temperature and stirring for the duration of the experiment (e.g., 180 minutes).^[1]
- Separation: After the leaching period, immediately filter the slurry using the vacuum filtration apparatus to separate the pregnant leach solution (PLS) from the solid residue.

- Analysis:
 - Carefully measure the final volume of the PLS.
 - Dilute a sample of the PLS as required and analyze for antimony concentration using AAS or ICP-OES.
 - Calculate the antimony extraction percentage based on the initial amount of antimony in the ore.

Protocol 2: Acidic (Ferric Chloride) Leaching Experiment

1. Materials & Equipment:

- Low-grade **stibnite** ore or concentrate, ground to a specific particle size.
- Reagents: Ferric chloride (FeCl_3), Hydrochloric acid (HCl), Deionized water.
- Equipment: Same as for the alkaline leaching protocol, preferably conducted in a fume hood due to the acidic nature of the reagents.

2. Procedure:

- Ore Preparation: Prepare the ore sample as described in the alkaline protocol.
- Lixiviant Preparation: Prepare the acidic leaching solution. For example, create a solution containing a specific concentration of FeCl_3 in an acidic medium (e.g., 1 M HCl).
- Leaching:
 - Perform the leaching steps as outlined in the alkaline protocol, adjusting for the specific parameters of the acidic system (e.g., temperature of 50-85 °C).[\[8\]](#)[\[12\]](#)
 - Use a pre-determined solid-to-liquid ratio (e.g., 1:5 or 1:8).[\[8\]](#)[\[12\]](#)
 - Conduct the experiment for the desired duration (e.g., 1-2 hours).[\[8\]](#)[\[12\]](#)
- Separation: Filter the slurry as described previously. Wash the residue with dilute acid followed by deionized water to recover any remaining soluble antimony.

- Analysis: Analyze the antimony concentration in the PLS using AAS or ICP-OES and calculate the extraction efficiency.

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